molecular formula C17H19ClN2O2 B12731144 4-(Phenylmethyl)-2-propyl-2H-pyrido(3,2-b)-1,4-oxazin-3(4H)-one monohydrochloride CAS No. 88799-58-0

4-(Phenylmethyl)-2-propyl-2H-pyrido(3,2-b)-1,4-oxazin-3(4H)-one monohydrochloride

Cat. No.: B12731144
CAS No.: 88799-58-0
M. Wt: 318.8 g/mol
InChI Key: HMZGWYPWCMJMKZ-UHFFFAOYSA-N
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Description

2H-Pyrido(3,2-b)-1,4-oxazin-3(4H)-one, 4-(phenylmethyl)-2-propyl-, monohydrochloride is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least two different elements as members of its ring(s)

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Pyrido(3,2-b)-1,4-oxazin-3(4H)-one, 4-(phenylmethyl)-2-propyl-, monohydrochloride typically involves multiple steps, starting from readily available starting materials. The process often includes:

    Formation of the Pyrido-Oxazin Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Phenylmethyl and Propyl Groups: These groups are introduced through alkylation reactions, often using reagents like benzyl chloride and propyl bromide under basic conditions.

    Formation of the Monohydrochloride Salt: The final step involves the treatment of the compound with hydrochloric acid to form the monohydrochloride salt.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-scale reactors and purification systems.

Chemical Reactions Analysis

Types of Reactions

2H-Pyrido(3,2-b)-1,4-oxazin-3(4H)-one, 4-(phenylmethyl)-2-propyl-, monohydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenylmethyl and propyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

2H-Pyrido(3,2-b)-1,4-oxazin-3(4H)-one, 4-(phenylmethyl)-2-propyl-, monohydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2H-Pyrido(3,2-b)-1,4-oxazin-3(4H)-one, 4-(phenylmethyl)-2-propyl-, monohydrochloride involves its interaction with specific molecular targets. These targets may include enzymes or receptors involved in disease pathways. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2H-Pyrido(3,2-b)-1,4-oxazin-3(4H)-one, 4-(phenylmethyl)-2-propyl-, monohydrochloride apart is its unique combination of structural features and its broad range of biological activities. Its ability to interact with multiple molecular targets makes it a versatile compound in medicinal chemistry research.

Properties

CAS No.

88799-58-0

Molecular Formula

C17H19ClN2O2

Molecular Weight

318.8 g/mol

IUPAC Name

4-benzyl-2-propylpyrido[3,2-b][1,4]oxazin-3-one;hydrochloride

InChI

InChI=1S/C17H18N2O2.ClH/c1-2-7-15-17(20)19(12-13-8-4-3-5-9-13)16-14(21-15)10-6-11-18-16;/h3-6,8-11,15H,2,7,12H2,1H3;1H

InChI Key

HMZGWYPWCMJMKZ-UHFFFAOYSA-N

Canonical SMILES

CCCC1C(=O)N(C2=C(O1)C=CC=N2)CC3=CC=CC=C3.Cl

Origin of Product

United States

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